
Methyl 7-(2,3,5-trioxocyclopentyl)heptanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 7-(2,3,5-trioxocyclopentyl)heptanoate is an organic compound with a complex structure that includes a cyclopentyl ring substituted with three oxo groups and a heptanoate ester chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-(2,3,5-trioxocyclopentyl)heptanoate can be achieved through a multi-step process. One common method involves the Piancatelli rearrangement, which is catalyzed by zinc chloride (ZnCl2). This reaction converts methyl 8-(furan-2-yl)-8-hydroxyoctanoate to the desired product through isomerization . The starting material, methyl 8-(furan-2-yl)-8-hydroxyoctanoate, can be obtained by reducing methyl 8-(furan-2-yl)-8-oxooctanoate with sodium borohydride (NaBH4) .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 7-(2,3,5-trioxocyclopentyl)heptanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Methyl 7-(2,3,5-trioxocyclopentyl)heptanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which Methyl 7-(2,3,5-trioxocyclopentyl)heptanoate exerts its effects involves interactions with specific molecular targets. The compound’s oxo groups and ester functionality allow it to participate in various biochemical pathways, potentially inhibiting or activating enzymes and receptors. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
Methyl heptanoate: A simpler ester with a heptanoate chain but lacking the cyclopentyl ring and oxo groups.
Methyl 8-(furan-2-yl)-8-hydroxyoctanoate: A precursor in the synthesis of Methyl 7-(2,3,5-trioxocyclopentyl)heptanoate.
Uniqueness
This compound is unique due to its combination of a cyclopentyl ring with multiple oxo groups and a heptanoate ester chain. This structure imparts distinct chemical reactivity and potential biological activity, setting it apart from simpler esters and related compounds.
Propiedades
Número CAS |
41138-63-0 |
|---|---|
Fórmula molecular |
C13H18O5 |
Peso molecular |
254.28 g/mol |
Nombre IUPAC |
methyl 7-(2,3,5-trioxocyclopentyl)heptanoate |
InChI |
InChI=1S/C13H18O5/c1-18-12(16)7-5-3-2-4-6-9-10(14)8-11(15)13(9)17/h9H,2-8H2,1H3 |
Clave InChI |
IYVJDJXPPVXUBA-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CCCCCCC1C(=O)CC(=O)C1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



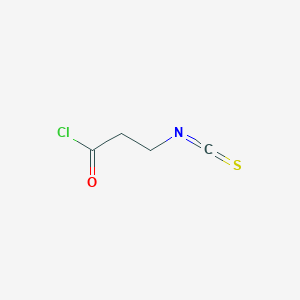
![1-(4-Chlorobenzyl)-7-azabicyclo[4.1.0]heptane](/img/structure/B14672742.png)
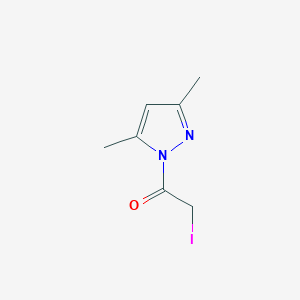
silane](/img/structure/B14672746.png)

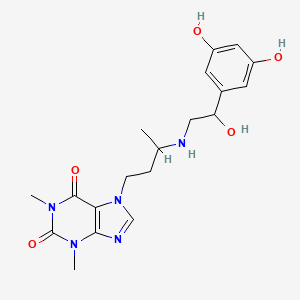

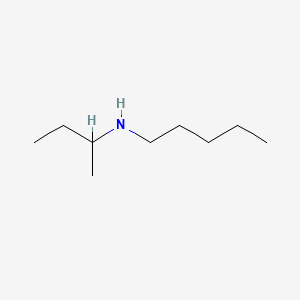
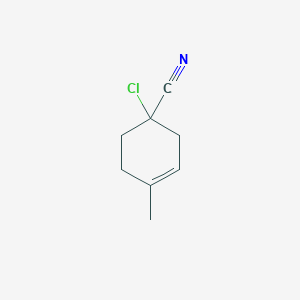
![4-(Hydroxymethyl)-10-imino-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-5-ol;hydrofluoride](/img/structure/B14672818.png)



